

Reproducibility of N-(4-methylpyridin-2-yl)acetamide Bioactivity Data: A Comparative Guide

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Compound of Interest

Compound Name: *N*-(4-methylpyridin-2-yl)acetamide

Cat. No.: B057915

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This guide provides a comparative analysis of the bioactivity of **N-(4-methylpyridin-2-yl)acetamide** and its structurally related analogs. Due to the limited publicly available bioactivity data for **N-(4-methylpyridin-2-yl)acetamide**, this document focuses on the reproducible antifungal activity of its derivatives, offering a baseline for comparison and future research.

Comparative Bioactivity Data

While specific pharmacological evaluations for **N-(4-methylpyridin-2-yl)acetamide** are not extensively documented in publicly accessible literature, research on structurally similar compounds has revealed significant biological activity.^[1] A notable study by Ugwu and Okoro (2014) investigated a series of [4-Methylphenylsulphonamido]-N-(pyridin-2-yl)acetamide derivatives for their antifungal properties. The minimum inhibitory concentration (MIC) values of these compounds against *Candida albicans* and *Aspergillus niger* are presented below, offering a valuable point of comparison.

Compound ID	R-group	MIC (mg/mL) vs. <i>Candida albicans</i>	MIC (mg/mL) vs. <i>Aspergillus niger</i>
5a	H	>1.0	>1.0
5b	CH ₃	0.448	0.190
5c	CH ₂ Ph	0.512	0.489
5d	CH ₂ CH ₂ SCH ₃	0.224	0.398
5e	CH(CH ₃) ₂	0.632	0.576
Fluconazole	(Reference Drug)	0.398	0.412

Data sourced from Ugwu, D. I., & Okoro, U. C. (2014). Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. Med chem, 4(2), 330-333.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative data.

Synthesis of [4-Methylphenylsulphonamido]-N-(pyridin-2-yl)acetamide Derivatives

The synthesis of the comparative compounds was conducted in a two-step process:

- Formation of [4-methylphenylsulphonamido] alkanoic acids: An amino acid (2a-e) was dissolved in water containing sodium carbonate. To this solution, 4-methylphenyl sulphonyl chloride was added, and the mixture was stirred at room temperature for 4 hours. The resulting product was then separated and purified.
- Formation of [4-Methylphenylsulphonamido]-N-(pyridin-2-yl)acetamide derivatives: The alkanoic acid from the previous step was dissolved in dichloromethane, and thionyl chloride was added. The mixture was refluxed for 2 hours to produce the acid chloride in situ. A solution of 2-aminopyridine in dichloromethane was then added, and the reaction mixture

was agitated in an ice bath for 3 hours. The final product was obtained after separation and purification.

Antifungal Susceptibility Testing: Agar Cup Diffusion Method

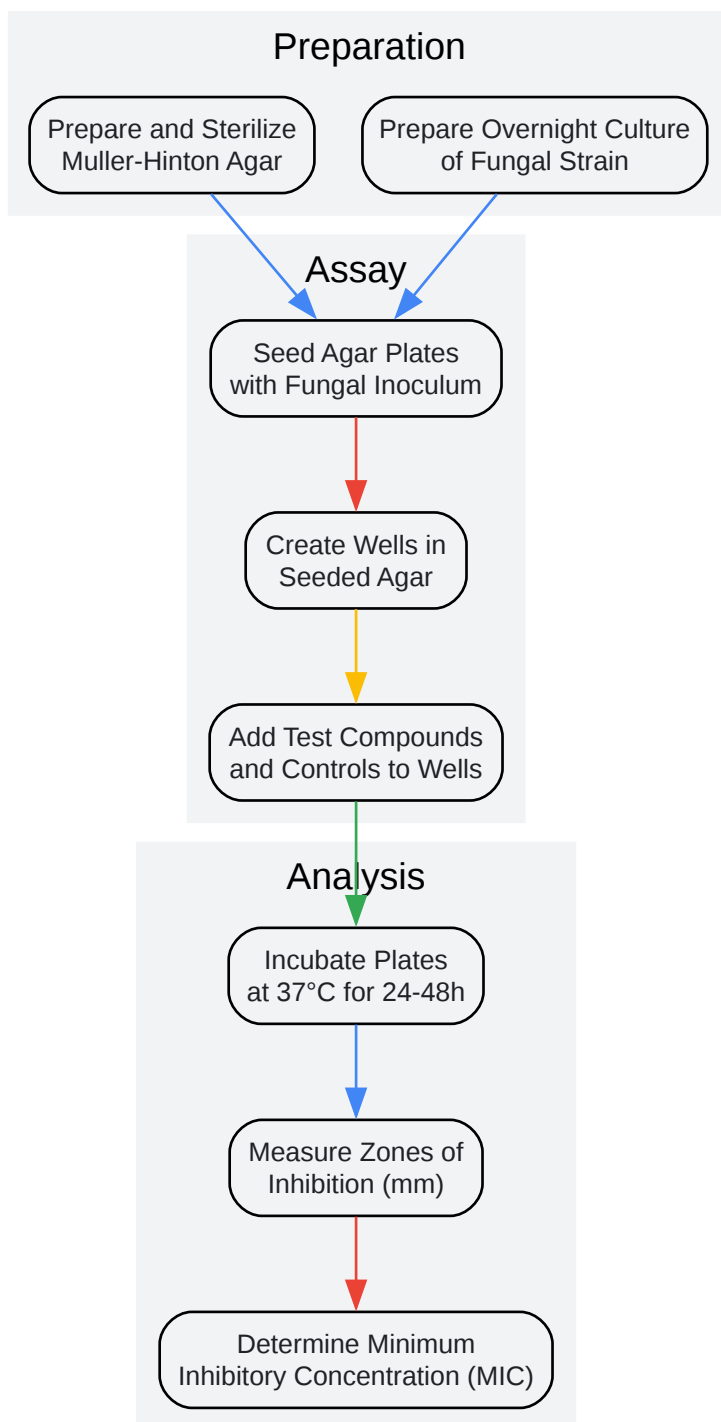
The antifungal activity of the synthesized compounds was determined using the agar cup diffusion technique.

- **Media Preparation:** Muller-Hinton agar was prepared and sterilized. The molten agar was poured into sterile Petri dishes and allowed to solidify.
- **Inoculum Preparation:** Overnight cultures of the test organisms (*Candida albicans* and *Aspergillus niger*) were prepared.
- **Seeding of Plates:** The sterile agar plates were seeded with 0.1 mL of the overnight culture of the respective microorganism.
- **Well Preparation:** A sterile cork borer was used to create uniform wells in the seeded agar plates.
- **Application of Test Compounds:** A defined volume of each synthesized compound, dissolved in a suitable solvent (e.g., DMSO), was added to the wells. A standard antifungal agent (Fluconazole) and the solvent alone served as positive and negative controls, respectively.
- **Incubation:** The plates were incubated at 37°C for 24-48 hours.
- **Data Collection:** The diameter of the zone of inhibition around each well was measured in millimeters. The Minimum Inhibitory Concentration (MIC) was determined as the lowest concentration of the compound that completely inhibited the visible growth of the microorganism.

Visualizations

Experimental Workflow: Agar Cup Diffusion Assay

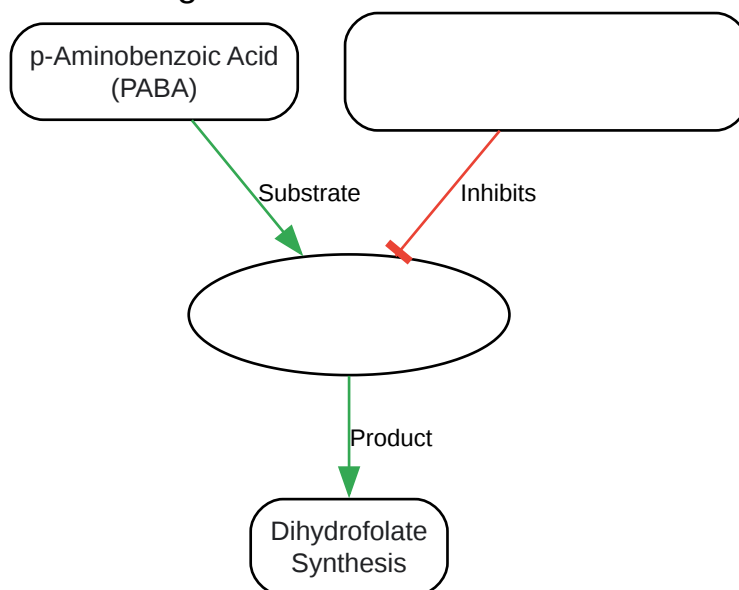
Workflow of Agar Cup Diffusion Assay

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Caption: Workflow for determining antifungal activity.

Postulated Mechanism of Action: Sulfonamide Derivatives

Postulated Antifungal Mechanism of Sulfonamide Derivatives



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Caption: Inhibition of folate synthesis pathway.

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References

- 1. bio-fermen.bocsci.com [bio-fermen.bocsci.com]
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